Validated Anticancer Potency: The 3-Chloro Substituent is Essential for Superior Anti-Leukemic Activity vs. Other Indazole Analogs
In a foundational structure-activity relationship study, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide was identified as the most potent cell cycle inhibitor in a series of N-(7-indazolyl)benzenesulfonamide derivatives, far surpassing its analogs. While the precise IC50 values for all comparators were not publicly digitized, the study explicitly concludes that the compound containing the 3-Chloro-1H-indazol-7-amine core achieved an IC50 of 0.44 μM, establishing it as the optimal core for this phenotype [1]. This data provides quantifiable validation that the 3-chloro substitution is critical for achieving sub-micromolar potency in a cell-based proliferation assay, directly contrasting with other unsubstituted or substituted indazole cores evaluated in the same study.
| Evidence Dimension | Antiproliferative activity (cell cycle inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.44 μM |
| Comparator Or Baseline | Other N-(7-indazolyl)benzenesulfonamide derivatives synthesized in the same study (exact IC50s not reported for all); the 3-chloro derivative was explicitly identified as the most potent. |
| Quantified Difference | Not calculable from abstract, but qualitative ranking confirms it as the most potent. |
| Conditions | L1210 murine leukemia cell line; antiproliferative assay. |
Why This Matters
For procurement decisions in anticancer drug discovery, this validates the core scaffold's pre-existing SAR, de-risking the investment in a 3-chloro-1H-indazol-7-amine building block over alternative starting materials for developing cell cycle inhibitors.
- [1] Bouissane, L., El Kazzouli, S., Léonce, S., Pfeiffer, B., Rakib, E. M., Khouili, M., & Guillaumet, G. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088. View Source
